molecular formula C18H18BrNO B11358035 5-bromo-3-(2,5-dimethylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,5-dimethylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11358035
M. Wt: 344.2 g/mol
InChI Key: TXHJJACKDWVLKK-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound features a bromine atom at the 5-position, a 2,5-dimethylphenylmethyl group at the 3-position, and a methyl group at the 1-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through a multi-step process involving the following key steps:

    Alkylation: The 3-position of the indole ring can be alkylated using a suitable alkylating agent such as 2,5-dimethylbenzyl chloride in the presence of a base like potassium carbonate.

    Methylation: The 1-position of the indole ring can be methylated using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 2-position, converting it to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives at the 2-position.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the 3-[(2,5-dimethylphenyl)methyl] and 1-methyl substituents.

    3-[(2,5-Dimethylphenyl)methyl]indole: Lacks the bromine atom at the 5-position.

    1-Methylindole: Lacks both the bromine atom and the 3-[(2,5-dimethylphenyl)methyl] substituent.

Uniqueness

The unique combination of substituents in 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts distinct chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity in substitution reactions, while the 3-[(2,5-dimethylphenyl)methyl] group can influence its lipophilicity and binding interactions.

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-3-[(2,5-dimethylphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO/c1-11-4-5-12(2)13(8-11)9-16-15-10-14(19)6-7-17(15)20(3)18(16)21/h4-8,10,16H,9H2,1-3H3

InChI Key

TXHJJACKDWVLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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